molecular formula C8H10N2O2 B1336474 methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 1036733-11-5

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No. B1336474
M. Wt: 166.18 g/mol
InChI Key: JTJFTOJFVQTOQD-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The compound of interest, while not directly studied in the provided papers, is structurally related to various pyrazole derivatives that have been synthesized and analyzed for their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through cyclocondensation reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved by cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, a one-pot synthesis method for pyrazole-5-carboxylates has been reported, which involves 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds . These methods could potentially be adapted for the synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, FT-IR, and MS. For example, the crystal structure of a novel pyrazole derivative was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures can also be optimized and calculated using computational methods such as density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cycloaddition. For instance, cyclohexylamine reacts with pyrazole-4-carbaldehyde derivatives to yield different products depending on the substituents present on the pyrazole ring . The reactivity of pyrazole derivatives can be influenced by the nature of the substituents and the reaction conditions . Understanding these reaction mechanisms can provide insights into the chemical behavior of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be characterized using various analytical techniques. Thermo gravimetric analysis can be used to study the thermal decomposition of compounds . The electronic properties, such as HOMO-LUMO energy levels, can be investigated using TD-DFT methods to study electronic transitions within the molecule . These properties are crucial for understanding the potential applications of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in various fields.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in medicinal chemistry .
  • Scientific Field: Agrochemistry

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have applications in agrochemistry .
  • Scientific Field: Coordination Chemistry

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have applications in coordination chemistry .
  • Scientific Field: Organometallic Chemistry

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have applications in organometallic chemistry .
  • Scientific Field: Green Synthesis

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, can be synthesized using green synthesis methods .
  • Scientific Field: Microwave-Assisted Synthesis

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, can be synthesized using microwave-assisted synthesis .
  • Scientific Field: Material Science

    • Application : Pyrazole derivatives, such as methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, can be used in the development of new materials .
  • Scientific Field: Bioactive Chemical Synthesis

    • Application : Pyrazoles, including methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals .

Safety And Hazards

“Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFTOJFVQTOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425090
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

CAS RN

1036733-11-5
Record name methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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